molecular formula C29H55N9O8 B12821218 (2S,5S,11S,14S,17S)-17-Amino-11-((S)-sec-butyl)-5-(3-guanidinoPropyl)-18-hydroxy-2,14-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid

(2S,5S,11S,14S,17S)-17-Amino-11-((S)-sec-butyl)-5-(3-guanidinoPropyl)-18-hydroxy-2,14-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid

Cat. No.: B12821218
M. Wt: 657.8 g/mol
InChI Key: CNOKQOBEMGIIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S,5S,11S,14S,17S)-17-Amino-11-((S)-sec-butyl)-5-(3-guanidinoPropyl)-18-hydroxy-2,14-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” is a complex organic molecule with multiple functional groups, including amino, hydroxy, and guanidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the backbone structure, followed by the introduction of functional groups through various chemical reactions. Common methods include:

    Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form peptide bonds between amino acids.

    Protection and Deprotection: Protecting groups such as Boc or Fmoc are used to protect functional groups during intermediate steps and are later removed.

    Functional Group Introduction: Specific reagents are used to introduce functional groups like guanidino or hydroxy groups.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Swern oxidation.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino and guanidino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Swern oxidation reagents.

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications at specific functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound may be used in the study of protein interactions and enzyme functions due to its peptide-like structure.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding site. The pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S,11S,14S,17S)-17-Amino-11-((S)-sec-butyl)-5-(3-guanidinoPropyl)-18-hydroxy-2,14-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid: is similar to other peptide-like compounds with multiple functional groups.

    Peptides and Proteins: These compounds share a similar backbone structure and functional group diversity.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in unique biological and chemical properties.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)20(11-15(2)3)36-24(41)18(30)14-39)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)37-21(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,41)(H,37,42)(H,38,43)(H,45,46)(H4,31,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOKQOBEMGIIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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